2-(2-bromophenyl)cyclopropanamine HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREMIJGUQWOEDV-DKXTVVGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175168-76-0 | |
| Record name | rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)cyclopropanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromobenzyl bromide and cyclopropanamine.
Cyclopropanation: The cyclopropanation reaction is carried out by reacting 2-bromobenzyl bromide with cyclopropanamine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of 2-(2-bromophenyl)cyclopropanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form more stable ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
2-(2-bromophenyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Bromophenyl)cyclopropanamine hydrochloride
- CAS Registry Number : 1087723-47-4
- Molecular Formula : C₉H₁₃BrClN
- Molecular Weight : 251 g/mol
- Synonyms: 2-(2-Bromophenyl)propan-2-amine HCl, 2-Bromo-alpha,alpha-dimethylbenzylamine hydrochloride .
Structural Features :
The compound consists of a cyclopropane ring fused to a 2-bromophenyl group, with an amine functional group protonated as a hydrochloride salt. The bromine substituent at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Structural Analogues
Substituted Phenylcyclopropanamine Derivatives
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl (CAS 1414348-35-8):
- Key Difference : Fluorine substituents at meta and para positions on the phenyl ring.
- Impact : Fluorine's electronegativity enhances metabolic stability and bioavailability compared to bromine. This compound is a Ticagrelor intermediate .
2-Phenylcyclopropanamine HCl (Tranylcypromine HCl) (CAS 1986-47-6): Key Difference: Lacks halogen substituents; phenyl group unsubstituted. Impact: Reduced steric hindrance and altered lipophilicity. Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used in depression treatment .
1-[2-(Trifluoromethyl)phenyl]cyclopropanamine HCl (CAS 886366-53-6): Key Difference: Trifluoromethyl group at the ortho position.
Non-Phenyl Cyclopropanamine Analogues
2-Cyclobutylpropan-2-amine HCl (CAS 1864058-17-2): Key Difference: Cyclobutane replaces the phenyl ring.
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods. Bromine and CF₃ substituents increase lipophilicity compared to fluorine or hydrogen .
Biological Activity
2-(2-bromophenyl)cyclopropanamine hydrochloride (CAS Number: 1314324-04-3) is an organic compound notable for its potential biological activity. Its unique molecular structure, characterized by a cyclopropane ring and a bromophenyl group, suggests that it may interact with various biological targets, influencing numerous biochemical pathways. This article delves into the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.
- Molecular Formula : C9H11BrClN
- Molecular Weight : 248.55 g/mol
- IUPAC Name : (1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine; hydrochloride
The biological activity of 2-(2-bromophenyl)cyclopropanamine HCl is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins, thereby influencing various biochemical pathways involved in cellular processes.
1. Enzyme Interaction
Research indicates that this compound may serve as a probe in biological assays to study enzyme mechanisms. Its ability to bind to specific sites on enzymes suggests potential applications in drug discovery and development.
2. Pharmacological Potential
The compound's structural characteristics position it as a candidate for further pharmacological studies. Its interaction with P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance, has been highlighted in studies aimed at overcoming multidrug resistance in cancer therapy. Compounds that modulate P-gp function can enhance the efficacy of chemotherapeutic agents .
3. Neuropharmacology
Given its amine functional group, there is potential for exploring the neuropharmacological effects of this compound. Similar compounds have been studied for their effects on neurotransmitter systems, which could pave the way for investigations into mood disorders or neurodegenerative diseases.
Case Study 1: Interaction with P-glycoprotein
A study investigating various analogs of cyclopropanamine derivatives found that modifications to the structure could significantly influence their efficacy as P-gp modulators. Specifically, compounds similar to this compound demonstrated varying degrees of inhibition on ATPase activity associated with P-gp, suggesting that this compound could be optimized for enhanced therapeutic effects against drug-resistant tumors .
Case Study 2: Synthesis and Biological Evaluation
In a synthesis-focused study, researchers developed a series of cyclopropanamine derivatives, including this compound. These compounds were evaluated for their ability to inhibit certain enzyme activities relevant to cancer metabolism. Results indicated that structural modifications could lead to improved inhibitory profiles, underscoring the importance of chemical diversity in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity Potential |
|---|---|---|
| 2-(3-bromophenyl)cyclopropanamine HCl | Similar cyclopropane structure | Potential P-gp modulation |
| 2-(4-bromophenyl)cyclopropanamine HCl | Altered position of bromine | Varying effects on enzyme inhibition |
| 2-(2-chlorophenyl)cyclopropanamine HCl | Chlorine instead of bromine | Different pharmacological profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
